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Compound of Interest

Compound Name: AT 1001

Cat. No.: B15498444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characterization of AT-1001, a high-affinity and selective antagonist of the α3β4 nicotinic

acetylcholine receptor (nAChR). The data and protocols compiled herein are intended to serve

as a comprehensive resource for professionals in the fields of neuroscience, pharmacology,

and drug development.

Introduction
AT-1001 is a novel small molecule that has demonstrated significant potential in preclinical

studies. Its primary mechanism of action is the functional antagonism of the α3β4 nAChR, a

subtype of nicotinic receptors implicated in various physiological and pathological processes,

including nicotine addiction. This guide details the binding affinity, functional potency, and

electrophysiological properties of AT-1001, providing a robust dataset for further investigation

and development.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of AT-1001's interaction with

various nAChR subtypes.

Table 1: Binding Affinity of AT-1001 at nAChR Subtypes
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Receptor Subtype Radioligand Kᵢ (nM) Source

α3β4 [³H]Epibatidine 2.4 [1]

α4β2 [³H]Epibatidine 476 [1]

α7 [¹²⁵I]α-Bungarotoxin 221 [1]

Table 2: Functional Activity of AT-1001
Assay Type

Receptor
Subtype

Parameter Value (µM) Source

Two-Electrode

Voltage Clamp
human α3β4

EC₅₀ (Partial

Agonist)
0.37

Two-Electrode

Voltage Clamp
human α4β2

EC₅₀ (Partial

Agonist)
1.5

Calcium Flux α3β4 IC₅₀ (Antagonist) 0.0352 [1]

Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize AT-1001 are

provided below.

Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of AT-1001 to nAChR subtypes

expressed in HEK cell membranes.

Materials:

HEK cells stably expressing the nAChR subtype of interest.

Radioligand: [³H]Epibatidine for α3β4 and α4β2 subtypes; [¹²⁵I]α-Bungarotoxin for the α7

subtype.[1]

Test Compound: AT-1001.
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Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 10

µM nicotine).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold Assay Buffer.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation counter.

Procedure:

Membrane Preparation: Harvest HEK cells and homogenize them in ice-cold Assay Buffer.

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in

fresh Assay Buffer and repeat the centrifugation. The final pellet is resuspended in Assay

Buffer to a protein concentration of 50-200 µg per well.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

Competition: Receptor membranes + Radioligand + varying concentrations of AT-1001.

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-

soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold Wash Buffer.

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the

bound radioligand using a scintillation counter.

Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ

value using the Cheng-Prusoff equation.
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Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This protocol is for the functional characterization of AT-1001 at nAChRs expressed in Xenopus

oocytes.

Materials:

Xenopus laevis oocytes.

cRNA for the nAChR subunits of interest.

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM

HEPES, pH 7.5.

Two-electrode voltage-clamp setup.

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

Procedure:

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis

and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the

desired nAChR subunits and incubate for 2-7 days at 16-18°C.

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with

ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping and current

injection. Clamp the membrane potential at a holding potential of -70 mV.

Compound Application: Apply acetylcholine (ACh) or another suitable agonist at its EC₅₀

concentration to elicit a baseline current. To test for antagonist activity, pre-apply varying

concentrations of AT-1001 for a set duration before co-applying with the agonist.

Data Acquisition and Analysis: Record the changes in membrane current. Construct

concentration-response curves to determine the EC₅₀ for agonist activity or the IC₅₀ for

antagonist activity.
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Whole-Cell Patch-Clamp Electrophysiology in HEK Cells
This protocol details the investigation of AT-1001's effect on nAChR-mediated currents in HEK

cells.

Materials:

HEK293 cells stably or transiently expressing the nAChR subtype of interest.

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH

7.4.

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3

GTP-Na, pH 7.2.

Patch-clamp amplifier and data acquisition system.

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

Cell Preparation: Culture HEK cells on glass coverslips.

Recording: Transfer a coverslip to the recording chamber and perfuse with the external

solution. Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the

membrane potential at -60 mV.

Compound Application: Apply a known concentration of an nAChR agonist (e.g.,

acetylcholine) to elicit a control inward current. To assess antagonist activity, pre-incubate

the cell with varying concentrations of AT-1001 before co-application with the agonist.

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence

and presence of AT-1001. Generate concentration-response curves to calculate the IC₅₀.

Calcium Flux Assay
This assay measures the ability of AT-1001 to inhibit agonist-induced calcium influx through

nAChRs.
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Materials:

HEK cells expressing the nAChR of interest.

Black-walled, clear-bottom 96-well plates.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Fluorescence plate reader.

Procedure:

Cell Plating and Dye Loading: Plate cells in the 96-well plate and allow them to adhere. Load

the cells with the calcium-sensitive dye according to the manufacturer's protocol.

Assay: Wash the cells with Assay Buffer. Acquire a baseline fluorescence reading. Add

varying concentrations of AT-1001 to the wells and incubate. Add a pre-determined

concentration of an nAChR agonist to all wells and immediately measure the fluorescence

intensity over time.

Data Analysis: Calculate the change in fluorescence from baseline. A decrease in the

agonist-induced calcium signal in the presence of AT-1001 indicates antagonist activity.

Determine the IC₅₀ from the concentration-response curve.

Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro

characterization of AT-1001.
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Caption: Simplified signaling pathway of nAChR activation and antagonism by AT-1001.
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Caption: Experimental workflow for the radioligand binding assay.
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Caption: General experimental workflows for electrophysiological characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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